3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide
Overview
Description
The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “cyano” group (CN) and “trifluoromethyl” group (CF3) are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the isoxazole ring and various functional groups. The exact structure would depend on the specific locations of these groups on the ring .
Chemical Reactions Analysis
This compound, like other isoxazoles, might undergo reactions such as electrophilic substitution and nucleophilic addition. The presence of electron-withdrawing groups like “cyano” and “trifluoromethyl” could influence the reactivity .
Physical and Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature . The presence of highly electronegative atoms like fluorine and nitrogen might make it polar, affecting its solubility in different solvents .
Scientific Research Applications
Prodrug Development
3-Cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has been investigated for its potential as a prodrug. A study by Patterson, Cheung, and Ernest (1992) synthesized a compound related to this isoxazole and examined its absorption and metabolism in rats. The research indicated that this compound could be a useful prodrug for anti-inflammatory agents, as it was metabolized to yield plasma concentrations of the active antiinflammatory agent similar to those obtained from established prodrugs (Patterson, Cheung, & Ernest, 1992).
Immunomodulatory Applications
Another significant application of isoxazole derivatives, including this compound, is in the field of immunomodulation. Knecht and Löffler (1998) demonstrated that these compounds, including leflunomide and its active metabolite A77-1726, can inhibit mitochondrial dihydroorotate dehydrogenase, an enzyme critical in pyrimidine de novo synthesis. This inhibition can lead to a reduction in pyrimidine nucleotide pools, essential for normal immune cell functions, indicating potential use in immunosuppression and antirheumatic therapies (Knecht & Löffler, 1998).
Antibacterial Properties
Chao Shu-jun (2006) researched the synthesis and antibacterial activities of a compound structurally similar to this compound. The study indicated good bacteriostatic effects against various bacteria including E. coli and Streptococcus, suggesting potential applications in the development of new antibacterial agents (Chao Shu-jun, 2006).
Gene Expression Modulation
A study by Płoszaj et al. (2016) explored the impact of an isoxazole derivative on gene expression in human cultured cells. This research found that the compound could modulate gene expression related to autoimmune and inflammatory responses, suggesting its potential use in the development of disease-modifying drugs (Płoszaj et al., 2016).
Inhibition of Kinase Activity
Research by Im et al. (2015) synthesized a series of 4-arylamido 3-methyl isoxazoles, exhibiting potent inhibition of FMS kinase. These compounds demonstrated selective antiproliferative activity against certain cell lines, indicating potential applications in cancer therapeutics (Im et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c1-7-11(10(6-17)19-21-7)12(20)18-9-4-2-8(3-5-9)13(14,15)16/h2-5H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYPJKQZZPNNPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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